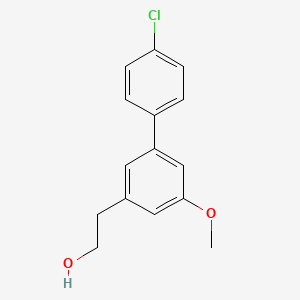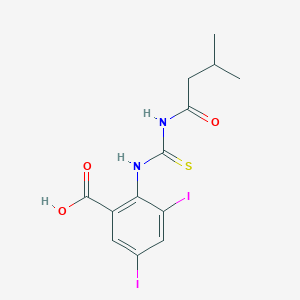
1-BroMobutane--d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromobutane-3,3,4,4,4-d5 is a deuterated derivative of 1-Bromobutane, an organobromine compound with the molecular formula C4H9Br. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The presence of deuterium atoms makes this compound particularly useful in various scientific research applications, including studies involving isotopic labeling and nuclear magnetic resonance spectroscopy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromobutane-3,3,4,4,4-d5 can be synthesized through the reaction of butan-1-ol with deuterated hydrobromic acid (DBr). The reaction typically involves the following steps:
Preparation of Deuterated Hydrobromic Acid: Deuterated hydrobromic acid is prepared by reacting deuterium oxide (D2O) with bromine (Br2) in the presence of a catalyst.
Reaction with Butan-1-ol: The deuterated hydrobromic acid is then reacted with butan-1-ol under reflux conditions to produce 1-Bromobutane-3,3,4,4,4-d5. The reaction is as follows[ \text{CH}_3(\text{CH}_2)_2\text{CD}_2\text{OD} + \text{DBr} \rightarrow \text{CH}_3(\text{CH}_2)_2\text{CD}_2\text{Br} + \text{D}_2\text{O} ]
Industrial Production Methods
Industrial production of 1-Bromobutane-3,3,4,4,4-d5 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterium oxide and bromine, along with optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromobutane-3,3,4,4,4-d5 undergoes various chemical reactions, including:
Nucleophilic Substitution (SN2): As a primary haloalkane, it is prone to bimolecular nucleophilic substitution reactions. Common nucleophiles include hydroxide ions (OH-), cyanide ions (CN-), and alkoxide ions (RO-).
Elimination Reactions (E2): Under strong basic conditions, 1-Bromobutane-3,3,4,4,4-d5 can undergo elimination reactions to form butenes.
Grignard Reactions: When reacted with magnesium metal in dry ether, it forms the corresponding Grignard reagent, which can be used to attach butyl groups to various substrates.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Conducted in the presence of strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH).
Grignard Reactions: Performed in dry ether or tetrahydrofuran (THF) under an inert atmosphere.
Major Products
Nucleophilic Substitution: Produces substituted butanes, such as butanol, butanenitrile, and butyl ethers.
Elimination Reactions: Forms butenes, including 1-butene and 2-butene.
Grignard Reactions: Yields butyl-substituted products, depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-Bromobutane-3,3,4,4,4-d5 is widely used in scientific research due to its unique properties:
Isotopic Labeling: Used in studies involving isotopic labeling to trace the pathway of molecules in chemical reactions and biological processes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of deuterium atoms makes it an ideal compound for NMR studies, providing insights into molecular structures and dynamics.
Pharmaceutical Research: Employed in the synthesis of deuterated drugs, which often exhibit improved pharmacokinetic properties compared to their non-deuterated counterparts.
Chemical Synthesis: Utilized as a building block in organic synthesis to introduce deuterium atoms into target molecules.
Mecanismo De Acción
The mechanism of action of 1-Bromobutane-3,3,4,4,4-d5 primarily involves its reactivity as a haloalkane. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of a new carbon-nucleophile bond. In elimination reactions, the compound loses a hydrogen atom and a bromine atom to form a double bond, resulting in the formation of butenes. The presence of deuterium atoms can influence the reaction kinetics and mechanisms due to the isotope effect, where the heavier deuterium atoms lead to slower reaction rates compared to hydrogen atoms.
Comparación Con Compuestos Similares
1-Bromobutane-3,3,4,4,4-d5 can be compared with other similar compounds, such as:
1-Bromobutane: The non-deuterated version of the compound, which exhibits similar reactivity but lacks the benefits of isotopic labeling.
1-Chlorobutane: A similar haloalkane with a chlorine atom instead of bromine, which undergoes similar reactions but with different reactivity and selectivity.
1-Iodobutane: Another haloalkane with an iodine atom, which is more reactive in nucleophilic substitution reactions due to the weaker carbon-iodine bond.
1-Fluorobutane: A less reactive haloalkane with a fluorine atom, often used in different applications due to its unique properties.
The uniqueness of 1-Bromobutane-3,3,4,4,4-d5 lies in its deuterium atoms, which provide valuable insights in research applications and influence the compound’s reactivity and mechanisms.
Propiedades
Fórmula molecular |
C4H9Br |
|---|---|
Peso molecular |
142.05 g/mol |
Nombre IUPAC |
4-bromo-1,1,1,2,2-pentadeuteriobutane |
InChI |
InChI=1S/C4H9Br/c1-2-3-4-5/h2-4H2,1H3/i1D3,2D2 |
Clave InChI |
MPPPKRYCTPRNTB-ZBJDZAJPSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])CCBr |
SMILES canónico |
CCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzo[c]-1,5-naphthyridine, 5-oxide](/img/structure/B13948608.png)
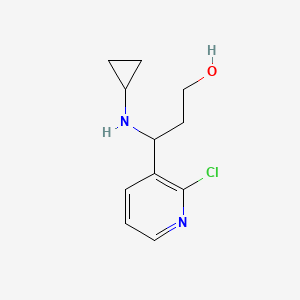

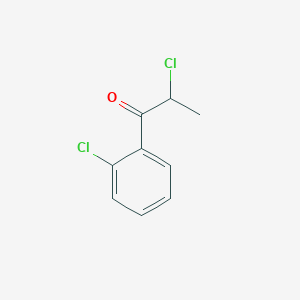
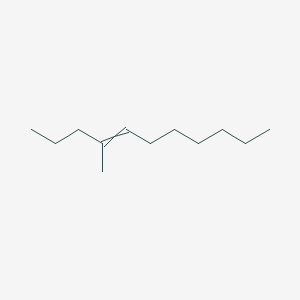
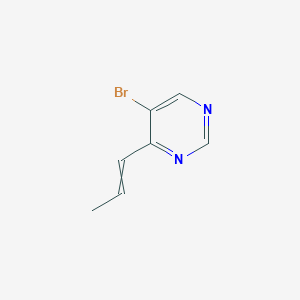
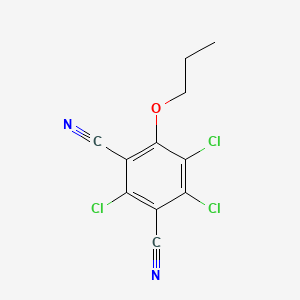
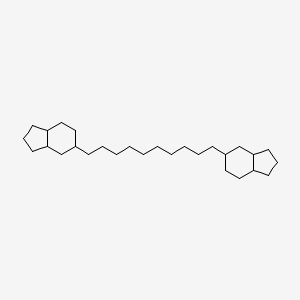
![2-[(2S)-1-methylpyrrolidin-2-yl]acetonitrile](/img/structure/B13948666.png)
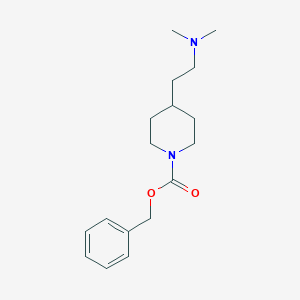
![2-Bromo-1-[4-(tert-butyldimethylsilanyloxy)phenyl]propan-1-one](/img/structure/B13948675.png)
